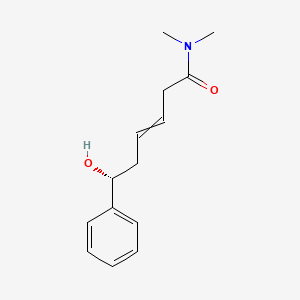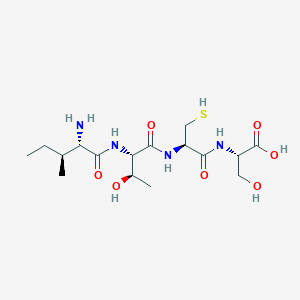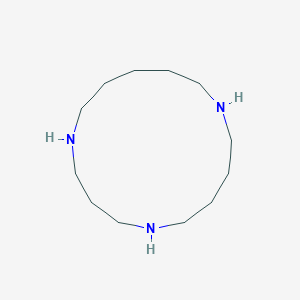
(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxyl group, a dimethylamine group, and a phenyl group attached to a hex-3-enamide backbone. Its stereochemistry is defined by the (6R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hex-3-enamide Backbone: This step involves the preparation of the hex-3-enamide backbone through a series of reactions, such as aldol condensation and subsequent dehydration.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a selective hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Attachment of the Dimethylamine Group: The dimethylamine group is introduced through a nucleophilic substitution reaction, typically using dimethylamine and a suitable leaving group.
Addition of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts alkylation reaction, using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamine group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Dimethylamine in ethanol, thiol in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted amides or thiol derivatives.
Applications De Recherche Scientifique
(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. Additionally, it may interact with neurotransmitter receptors, influencing mood and cognitive functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6R)-6-Hydroxynorketamine: A metabolite of ketamine with similar hydroxyl and amide groups.
N,N-Dimethyl-3-phenylpropanamide: Shares the dimethylamine and phenyl groups but lacks the hydroxyl group.
6-Phenylhexanamide: Similar backbone structure but lacks the hydroxyl and dimethylamine groups.
Uniqueness
(6R)-6-Hydroxy-N,N-dimethyl-6-phenylhex-3-enamide is unique due to its specific (6R) stereochemistry and the presence of both hydroxyl and dimethylamine groups. This combination of functional groups and stereochemistry contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
652993-74-3 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
(6R)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide |
InChI |
InChI=1S/C14H19NO2/c1-15(2)14(17)11-7-6-10-13(16)12-8-4-3-5-9-12/h3-9,13,16H,10-11H2,1-2H3/t13-/m1/s1 |
Clé InChI |
FFKCFMAAZJMEOH-CYBMUJFWSA-N |
SMILES isomérique |
CN(C)C(=O)CC=CC[C@H](C1=CC=CC=C1)O |
SMILES canonique |
CN(C)C(=O)CC=CCC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)


![2,6-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12524342.png)



![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)
![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)

![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)

![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
